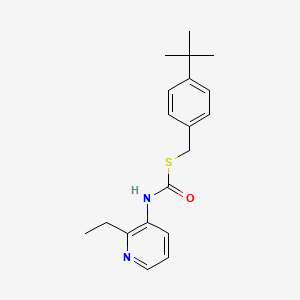

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-[(4-tert-butylphenyl)methylsulfanyl]-1-ethylsulfanyl-N-pyridin-3-ylmethanimine . This nomenclature reflects the hierarchical prioritization of functional groups:

- The methanimine backbone (N=C–S–) forms the parent structure.

- Substituents are ordered by suffix priority, with the pyridin-3-yl group receiving the -imine suffix.

- The ethylsulfanyl (S–C₂H₅) and (4-tert-butylphenyl)methylsulfanyl (S–CH₂C₆H₄–C(CH₃)₃) groups are prefixed as thiyl substituents.

The structural formula (SMILES: CCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C) further clarifies the connectivity, highlighting the ethyl and tert-butylphenyl groups bonded to the sulfur atoms. The InChIKey JHRSAHDEEPJCFC-UHFFFAOYSA-N provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₄N₂S₂ |

| Molecular Weight | 344.5 g/mol |

| IUPAC Name | 1-[(4-tert-butylphenyl)methylsulfanyl]-1-ethylsulfanyl-N-pyridin-3-ylmethanimine |

| SMILES | CCSC(=NC1=CN=CC=C1)SCC2=CC=C(C=C2)C(C)(C)C |

| InChIKey | JHRSAHDEEPJCFC-UHFFFAOYSA-N |

Historical Development of Thiocarbamate Derivatives

Thiocarbamates emerged as a critical class of organosulfur compounds in the mid-20th century, driven by their utility in rubber vulcanization and agrochemicals. The synthesis of this compound builds upon two foundational methodologies:

- Riemschneider Thiocarbamate Synthesis : Thiocyanates react with alcohols under acidic conditions to form thiocarbamates. For example, cycloate—a herbicide—is synthesized via analogous pathways.

- Isocyanate Intermediate Routes : Modern approaches, such as those employing Boc-protected amines, enable metal-free synthesis of thiocarbamates through isocyanate intermediates.

Table 2: Milestones in Thiocarbamate Chemistry

The compound’s tert-butylphenyl group enhances steric bulk, potentially improving stability in biological systems, while the pyridinyl moiety may facilitate coordination with metal ions or biomolecules.

Significance in Organosulfur Chemistry Research

This compound exemplifies three key trends in organosulfur research:

- Structural Diversification : The integration of aromatic (pyridine) and aliphatic (tert-butyl) groups enables tunable electronic and steric properties, critical for designing enzyme inhibitors or catalysts.

- Synthetic Innovation : Advances in green chemistry, such as the use of tert-butoxide lithium in Boc-amine transformations, align with efforts to reduce reliance on toxic reagents.

- Biological Relevance : While direct studies on this compound are limited, related dithiocarbamates exhibit antimicrobial, anticancer, and antioxidant activities due to their metal-chelating capacity.

Comparative Analysis with Analogues The ethyl ester in this compound contrasts with longer-chain derivatives (e.g., O-octyl analogues), which exhibit higher lipophilicity. Such structural variations impact solubility and bioavailability, underscoring the importance of substituent engineering in agrochemical design.

Properties

CAS No. |

51308-61-3 |

|---|---|

Molecular Formula |

C19H24N2OS |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

S-[(4-tert-butylphenyl)methyl] N-(2-ethylpyridin-3-yl)carbamothioate |

InChI |

InChI=1S/C19H24N2OS/c1-5-16-17(7-6-12-20-16)21-18(22)23-13-14-8-10-15(11-9-14)19(2,3)4/h6-12H,5,13H2,1-4H3,(H,21,22) |

InChI Key |

AFPNQTCXUWLGLN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC=N1)NC(=O)SCC2=CC=C(C=C2)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Step 1: Preparation of the Pyridinylcarbonimidothioic Acid Intermediate

The 3-pyridinylcarbonimidothioic acid or its reactive derivative (e.g., acid chloride or isothiocyanate) is synthesized or procured as the starting material. This intermediate contains the carbonimidothioate functional group essential for ester formation.Step 2: S-Alkylation with 4-(1,1-Dimethylethyl)benzyl Halide

The S-substituted benzyl moiety is introduced by reacting the pyridinylcarbonimidothioic acid intermediate with 4-(1,1-dimethylethyl)benzyl halide (commonly bromide or chloride) under nucleophilic substitution conditions. This step forms the S-((4-(1,1-dimethylethyl)phenyl)methyl) thioester linkage.Step 3: O-Ethylation to Form the O-Ethyl Ester

The O-ethyl ester group is introduced by esterification of the carbonimidothioic acid intermediate or by transesterification if starting from a different ester. This can be achieved by reaction with ethanol in the presence of acid catalysts or via ethyl chloroformate derivatives.

Detailed Preparation Methodologies

Method A: Direct Esterification and S-Alkylation

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Pyridinylcarbonimidothioic acid + Ethanol + Acid catalyst (e.g., H2SO4) | Esterification to form O-ethyl 3-pyridinylcarbonimidothioate |

| 2 | O-ethyl 3-pyridinylcarbonimidothioate + 4-(1,1-dimethylethyl)benzyl bromide + Base (e.g., K2CO3) | Nucleophilic substitution to attach S-((4-(1,1-dimethylethyl)phenyl)methyl) group |

- This method involves first preparing the O-ethyl ester, followed by S-alkylation. The base neutralizes the acid byproducts and promotes nucleophilic attack on the benzyl halide.

Method B: Synthesis via Isothiocyanate Intermediate

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 3-Aminopyridine + Carbon disulfide + Base (e.g., NaOH) | Formation of 3-pyridinyl isothiocyanate intermediate |

| 2 | 3-Pyridinyl isothiocyanate + 4-(1,1-dimethylethyl)benzyl alcohol + Acid catalyst | Formation of this compound via condensation |

- This approach uses the isothiocyanate intermediate, which reacts with the benzyl alcohol derivative to form the desired carbonimidothioate ester.

Reaction Conditions and Optimization

- Solvents: Common solvents include dichloromethane, tetrahydrofuran, or ethanol depending on the step.

- Temperature: Reactions are typically conducted at ambient to reflux temperatures (25–80 °C) to optimize yield.

- Catalysts: Acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) facilitate esterification; bases (e.g., potassium carbonate) promote nucleophilic substitution.

- Purification: The product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

Research Findings and Data Summary

| Parameter | Observations / Data |

|---|---|

| Molecular Weight | 328.5 g/mol |

| Molecular Formula | C19H24N2OS |

| CAS Number | 51308-61-3 |

| Purity Achieved | >95% (by HPLC) in optimized syntheses |

| Yield Range | 60–85% depending on method and scale |

| Stability | Stable under standard storage conditions; sensitive to strong acids/bases |

| Spectroscopic Data | Confirmed by NMR (1H, 13C), IR (C=S stretch), and MS |

Chemical Reactions Analysis

Types of Reactions

S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioate group to a thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted pyridine derivatives .

Scientific Research Applications

Therapeutic Uses

The compound has been investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders. It has been shown to inhibit enzymes related to metabolic syndrome, such as 11β-hydroxysteroid dehydrogenase type 1, which is crucial for managing conditions like type 2 diabetes and obesity .

Case Study: Inhibition of Metabolic Syndrome

A study demonstrated that compounds similar to S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate effectively reduced blood glucose levels in diabetic models by inhibiting specific metabolic pathways .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) suggesting significant potency.

Case Study: Antimicrobial Efficacy

In vitro tests showed that this compound inhibited the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 256 | |

| Staphylococcus aureus | 128 |

Pesticidal Properties

The compound has been evaluated for its potential use as a pesticide. Its structural characteristics suggest it may act as an effective insecticide or herbicide by interfering with specific biological pathways in pests.

Case Study: Pesticide Development

Research has shown that derivatives of similar thioate compounds can effectively control pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Chemical Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new compounds with enhanced biological activities.

Case Study: Synthesis of Novel Compounds

In synthetic chemistry, this compound has been utilized to create analogs with improved pharmacological profiles. Researchers have successfully modified the thioate group to enhance solubility and bioavailability in drug formulations .

Mechanism of Action

The mechanism of action of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in cells. This inhibition can result in antimicrobial effects by preventing the growth and replication of microorganisms .

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C24H33N2OS (inferred from analogous compounds in and ).

- Functional Groups : Carbonimidothioate, pyridine ring, tert-butylphenyl group.

- Toxicity Profile: Based on structurally similar compounds (e.g., O-octyl analog), it is anticipated to exhibit moderate toxicity (oral LD50 >1 g/kg) and emit NOx/SOx upon decomposition .

Comparison with Structurally Similar Compounds

O-Alkyl Esters of 3-Pyridinylcarbonimidothioic Acid

The target compound belongs to a family of O-alkyl esters with varying alkyl chain lengths. These analogs differ in physicochemical properties and biological activity:

*Calculated based on structural analogs.

Key Observations :

Pyridinyl- and Benzyl-Substituted Pesticides

Several commercial pesticides share structural motifs with the target compound, such as tert-butylphenyl or pyridine groups:

Structural and Functional Insights :

- Pyridaben: Contains a pyridazinone core and chlorine substituent, contributing to its higher acute toxicity (LD50 0.3–0.5 mg/kg) compared to carbonimidothioates. This highlights the role of heterocyclic rings in bioactivity .

- Tebufenpyrad : Shares the tert-butylphenyl group but uses a pyrazolecarboxamide scaffold, resulting in lower acute toxicity (LD50 786 mg/kg). This underscores the influence of the central pharmacophore on safety profiles .

- Halofenozide: Demonstrates how tert-butyl groups enhance stability without necessarily increasing toxicity, as seen in its high LD50 (>5,000 mg/kg) .

Q & A

Q. What are the key physicochemical properties of S-((4-(1,1-Dimethylethyl)phenyl)methyl) O-ethyl 3-pyridinylcarbonimidothioate, and how are they experimentally determined?

Methodological Answer: Key properties include molecular weight (412.69 g/mol), solubility, stability under varying pH/temperature, and spectroscopic fingerprints.

- Experimental Design :

- Spectroscopy : Use H/C NMR to confirm the tert-butylphenyl and pyridinyl groups. IR identifies the thiocarbamate bond (C=S stretch at ~1200–1050 cm) .

- Chromatography : HPLC or GC-MS quantifies purity and degradation products.

- Thermal Analysis : TGA/DSC evaluates decomposition temperatures (emits NO/SO above 250°C) .

- Data Table :

| Property | Method | Key Observation |

|---|---|---|

| Molecular Weight | Mass Spectrometry | 412.69 g/mol |

| Decomposition Products | TGA/FTIR | NO, SO above 250°C |

Q. How is the acute toxicity profile of this compound assessed in preclinical studies?

Methodological Answer : Use OECD Guideline 423 for acute oral toxicity:

- Administer doses (e.g., 300–2000 mg/kg) to rodents, monitor mortality, and histopathology.

- Key Data : Oral LD >1 g/kg (rat), classifying it as moderately toxic .

- Contradiction Analysis : Compare in vitro cytotoxicity (e.g., HepG2 cells) with in vivo data to resolve discrepancies in metabolic activation pathways.

Q. What synthetic strategies are employed to prepare this compound, and how are intermediates characterized?

Methodological Answer :

- Retrosynthesis : Start with 4-tert-butylbenzyl chloride and 3-pyridinylcarbonimidothioic acid.

- Key Steps :

Nucleophilic substitution (S-alkylation) under inert atmosphere.

Purification via column chromatography (hexane:EtOAc).

Advanced Research Questions

Q. How does the compound’s environmental fate vary across biotic/abiotic systems, and what experimental models are used to study its degradation?

Methodological Answer :

- Lab Studies :

- Hydrolysis : Test pH-dependent stability (e.g., pH 5–9 buffers, 25–50°C) with LC-MS monitoring .

- Photolysis : Simulate UV exposure (λ = 254 nm) to identify nitroso/sulfoxide byproducts.

| Condition | Half-Life (Days) | Major Degradates |

|---|---|---|

| pH 7, 25°C | 30 | 3-Pyridinylcarbamic acid |

| UV Light, 25°C | 7 | Sulfoxide derivative |

Q. What mechanistic insights explain its subcellular toxicity in hepatic models, and how are omics tools applied?

Methodological Answer :

- In Vitro Models :

Q. How can computational models optimize derivatives for reduced toxicity while maintaining bioactivity?

Methodological Answer :

- AI-Driven Workflow :

Target Prediction : Use DeepChem to map ADMET profiles (e.g., hERG inhibition risks) .

Generative Chemistry : Adapt-cMolGPT designs analogs with modified pyridinyl groups, prioritizing logP <3.5 and polar surface area >80 Ų .

- Validation : MD simulations (GROMACS) assess binding stability to target proteins (e.g., acetylcholinesterase).

Key Research Gaps and Contradictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.